
Benzyl (R)-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This specific compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxypropan-2-yl moiety. It is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the TBDMS ether.
Formation of the Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or pyridine to form the benzyl carbamate.
Industrial Production Methods
Industrial production methods for carbamates, including Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and in-line purification techniques is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or TBDMS groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various benzyl or TBDMS derivatives.
Applications De Recherche Scientifique
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, while the benzyl carbamate protects the amine group. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the TBDMS protecting group, making it less versatile in multi-step synthesis.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, but with different removal conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the combination of the TBDMS and benzyl carbamate protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic routes, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C17H29NO4Si |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
benzyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20)/t15-/m1/s1 |
Clé InChI |
FQLFJJJFZGROPS-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


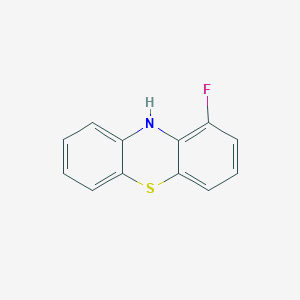


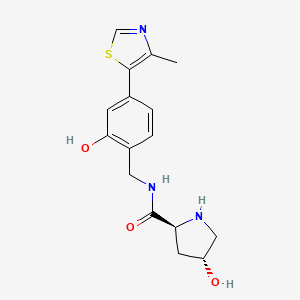
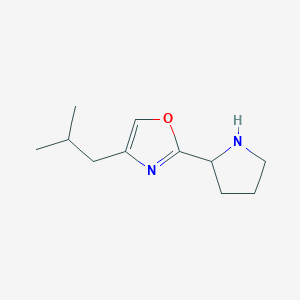
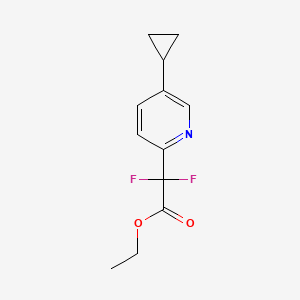
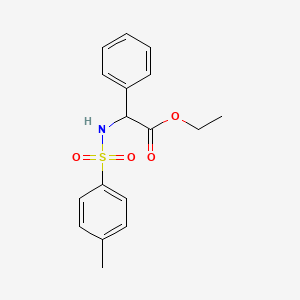
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
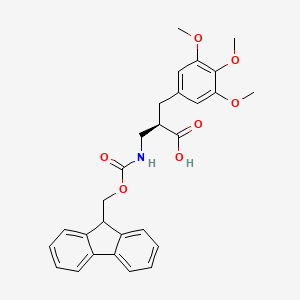
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

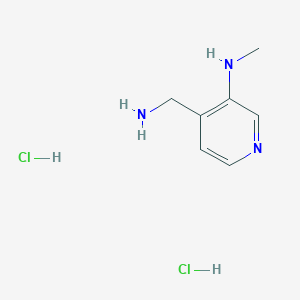

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
